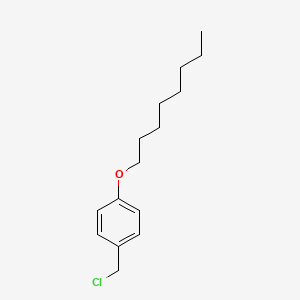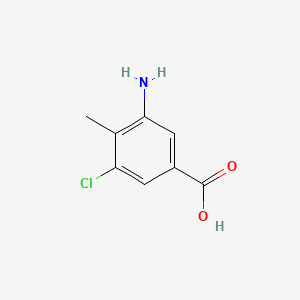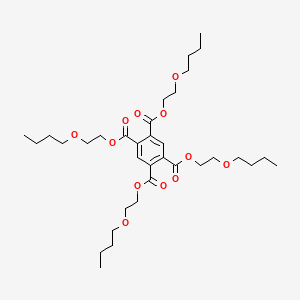
Benzene, 1-(chloromethyl)-4-(octyloxy)-
Overview
Description
Benzene (C6H6) is the simplest organic, aromatic hydrocarbon and parent compound of numerous important aromatic compounds . It is a colorless liquid with a characteristic odor and is primarily used in the production of polystyrene . It is highly toxic and is a known carcinogen; exposure to it may cause leukemia .
Synthesis Analysis
Benzene can react with chlorine in the presence of a catalyst, replacing one of the hydrogen atoms on the ring by a chlorine atom . The reaction happens at room temperature . The catalyst is either aluminum chloride or iron .Molecular Structure Analysis
The structure of benzene has been of interest since its discovery . German chemists Joseph Loschmidt (in 1861) and August Kekule von Stradonitz (in 1866) independently proposed a cyclic arrangement of six carbons with alternating single and double bonds . In 1931, American chemist Linus Pauling suggested that benzene had a single structure, which was a resonance hybrid of the two Kekule structures .Physical And Chemical Properties Analysis
Benzene is a planar molecule (all the atoms lie in one plane), and that would also be true of the Kekulé structure . In real benzene, all the carbon-carbon bonds are exactly the same - intermediate in length between C-C and C=C at 0.139 nm . Real benzene is a perfectly regular hexagon .Scientific Research Applications
- Background : Single-benzene-based fluorophores (SBBFs) exhibit an electron-donor (D)–acceptor (A) type dipolar structure within a compact benzene backbone .
Fluorescent Materials and Imaging Agents
Catalysis with Single-Atom Catalysts (SACs)
Environmental Remediation
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-octoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClO/c1-2-3-4-5-6-7-12-17-15-10-8-14(13-16)9-11-15/h8-11H,2-7,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVQMKNVOIJMNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10562902 | |
| Record name | 1-(Chloromethyl)-4-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzene, 1-(chloromethyl)-4-(octyloxy)- | |
CAS RN |
110482-75-2 | |
| Record name | 1-(Chloromethyl)-4-(octyloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10562902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzimidazole, 1-[(4-nitrophenyl)sulfonyl]-](/img/structure/B3045514.png)

![Cyclopenta[c]pyran-1-ol, 1,4a,5,6,7,7a-hexahydro-4,7-dimethyl-](/img/structure/B3045518.png)
![1,2,3,4-Tetrahydrobenzo[h]isoquinoline](/img/structure/B3045519.png)

![(5-{[(4-methoxyphenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetic acid](/img/structure/B3045521.png)


![Tert-butyl 2-[(methanesulfonyloxy)methyl]pyrrolidine-1-carboxylate](/img/structure/B3045525.png)


![Methyl 6,6-difluorobicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B3045528.png)